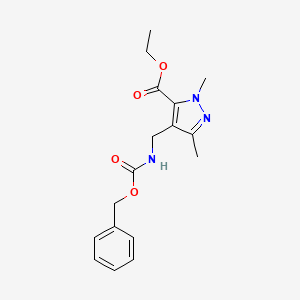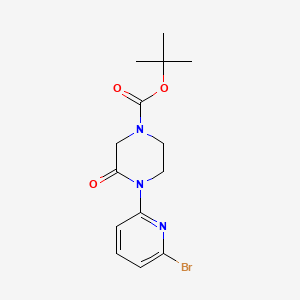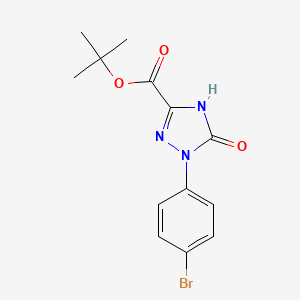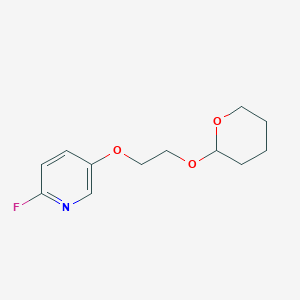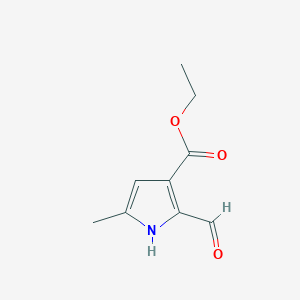![molecular formula C8H5BrFNO B13918345 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
6-Bromo-3-(fluoromethyl)benzo[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(fluoromethyl)benzo[d]isoxazole is a heterocyclic compound that features a bromine atom and a fluoromethyl group attached to a benzo[d]isoxazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a brominated precursor, which undergoes a cyclization reaction with a fluoromethylating agent. The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or fluoromethyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[d]isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(fluoromethyl)benzo[d]isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of bromodomain-containing proteins, which play a role in gene regulation. The compound binds to the active site of these proteins, preventing their interaction with acetylated lysine residues on histones, thereby modulating gene expression .
Vergleich Mit ähnlichen Verbindungen
- 3-(Fluoromethyl)benzo[d]isoxazole
- 6-Bromo-3-methylbenzo[d]isoxazole
- 3-Bromo-5-(fluoromethyl)isoxazole
Uniqueness: 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole is unique due to the presence of both bromine and fluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential as a pharmacophore in drug discovery .
Eigenschaften
Molekularformel |
C8H5BrFNO |
|---|---|
Molekulargewicht |
230.03 g/mol |
IUPAC-Name |
6-bromo-3-(fluoromethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C8H5BrFNO/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H,4H2 |
InChI-Schlüssel |
HAMNCGNQZONEJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)ON=C2CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)
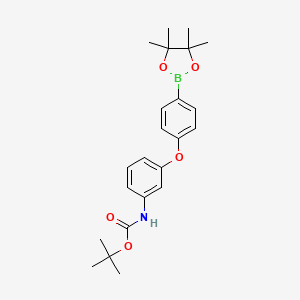
![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13918291.png)
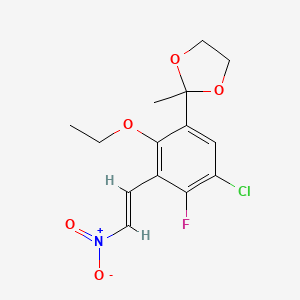

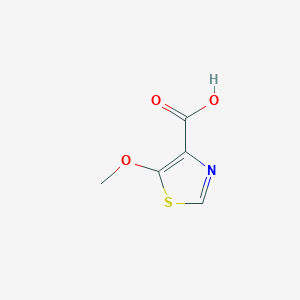
![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
